Home > Products > Screening Compounds P142078 > 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl- - 94072-76-1

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-

Catalog Number: EVT-2787400
CAS Number: 94072-76-1
Molecular Formula: C10H13N3
Molecular Weight: 175.235
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are a class of bicyclic heterocyclic compounds consisting of a pyrrole ring fused to a pyridine ring. They are considered bioisosteres of indoles and are frequently explored in medicinal chemistry due to their diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Construction from Pyridine Precursors: This approach involves the formation of the pyrrole ring onto a pre-existing pyridine ring. For example, 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine was synthesized from 2-amino-3,6-dimethylpyridine. []
  • Construction from Pyrrole Precursors: This strategy involves the formation of the pyridine ring onto a pre-existing pyrrole ring. For instance, 4-benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine was synthesized from 1-benzyl-2-formylpyrrole. []
  • Multi-Component Reactions: These reactions allow the construction of the 1H-pyrrolo[2,3-b]pyridine scaffold from simpler starting materials in a single step. One example is the synthesis of 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones using a Claisen condensation followed by a Thorpe-Guareschi reaction. []
  • Metal-Catalyzed Reactions: Transition metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling and Sonogashira reactions, are frequently employed for the introduction of substituents onto the 1H-pyrrolo[2,3-b]pyridine core. [, ]
Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is characterized by a planar, bicyclic system. The presence of nitrogen atoms in the rings allows for hydrogen bonding interactions, which can influence their physicochemical properties and biological activities. Substituents on the rings can further modulate their properties, including lipophilicity, polarity, and electronic distribution. [, , , ]

Chemical Reactions Analysis
  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring is susceptible to electrophilic attack. For example, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine was synthesized via electrophilic fluorination. []
  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups on the pyridine ring can activate it towards nucleophilic attack. []
  • N-Alkylation: The nitrogen atoms in the rings can be alkylated to introduce various substituents. [, ]
  • Oxidation: The pyrrole ring can be oxidized to form pyrrolidine derivatives. []
Mechanism of Action
  • Dopamine Receptor Antagonism: Several 1H-pyrrolo[2,3-b]pyridine derivatives exhibit high affinity for dopamine receptors, particularly the D4 receptor subtype, and act as antagonists. They bind to the receptor, preventing the binding of dopamine and inhibiting downstream signaling pathways. [, , , , , , , ]
  • Cyclin-Dependent Kinase Inhibition: Some derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them potential anticancer agents. [, ]
  • Other Mechanisms: 1H-pyrrolo[2,3-b]pyridine derivatives have also been reported to possess antimicrobial activity [, ], anti-inflammatory activity [, ], and antitumor activity [, , ].
Applications
  • Medicinal Chemistry: Due to their diverse biological activities, they have been extensively investigated as potential therapeutic agents for various diseases, including:
    • Neurological Disorders: D4 receptor antagonists have been explored for the treatment of schizophrenia, Parkinson's disease, and migraine. [, , , , , , ]
    • Cancer: CDK inhibitors have shown promise as anticancer agents. [, ]
  • Chemical Biology: They are valuable tools for studying biological pathways and mechanisms. For example, they have been used to investigate the role of dopamine receptors in various physiological and pathological processes. [, , ]
  • Material Science: Some derivatives possess interesting photophysical properties, making them potentially useful for applications in organic electronics and fluorescence imaging. [, ]

3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

    Compound Description: This compound is a radiolabeled derivative of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, α-methyl-, designed for imaging dopamine D4 receptors using positron emission tomography (PET). [] It exhibits high affinity for dopamine D4 receptors and displays homogeneous distribution within the rat brain in ex vivo studies. []

    Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, α-methyl-. The key structural difference lies in the substitution at the ethanamine moiety. While the target compound has a methyl group at the α-carbon, this related compound features a [4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl substituent. [] This modification is crucial for its binding affinity to dopamine D4 receptors and its use as a PET imaging agent. []

    Compound Description: Identified as a potent type II CDK8 inhibitor, this compound demonstrated significant antitumor activity against colorectal cancer in vitro and in vivo. [] It indirectly inhibits β-catenin activity by targeting CDK8, leading to downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in the G2/M and S phases. [] Furthermore, it exhibits low toxicity and good bioavailability. []

    Relevance: While this compound does not share the entire core structure with 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, α-methyl-, it incorporates a 1H-pyrrolo[2,3-b]pyridine moiety. [] This structural similarity highlights the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as a scaffold for developing novel therapeutics.

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine

    Compound Description: This compound serves as a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. [] It was synthesized through a multistep procedure starting from a pyrrole precursor, 1-benzyl-2-formylpyrrole. []

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

    Compound Description: Similar to its isomer mentioned above, this compound is also a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. [] Its synthesis involves a distinct pathway utilizing a pyridine precursor, 2-amino-3,6-dimethylpyridine. []

    Relevance: This compound shares the same pyrrolo[2,3-b]pyridine core structure with 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, α-methyl-. The structural variation lies in the presence of a benzylamino substituent at the 4-position and a methyl group at the 6-position. [] Comparing the pharmacological properties of this compound to the target compound could provide valuable insights into the structure-activity relationships within this class of compounds.

3-{[4-(4-[18F]Fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]pyridine

    Compound Description: This radiolabeled analog of L-750,667, a high-affinity D4R ligand, is another potential PET tracer for visualizing dopamine D4 receptors. [] Its synthesis involves reacting 3-(piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine with 4-[18F]fluorobenzaldehyde, enabling its production with high specific activity. []

    Relevance: This compound shares the same core structure and substitution pattern on the pyrrolopyridine core as 3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine. The key difference lies in the position of the fluorine atom in the benzyl moiety attached to the piperazine ring. [] This subtle structural variation could provide valuable insights into the influence of fluorine positioning on the compound's pharmacokinetic and pharmacodynamic properties.

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one

    Compound Description: This compound served as a lead compound in the development of novel and potent platelet-derived growth factor receptor beta (PDGFR-β) inhibitors. []

    Relevance: This compound incorporates the 1-methyl-1H-pyrrolo[2,3-b]pyridine moiety, highlighting the potential of this scaffold in designing potent kinase inhibitors. While the target compound possesses an ethanamine substituent at the 3-position of the pyrrolopyridine core, this compound features a more complex 7-[3-(cyclohexylmethyl)ureido]quinoxalin-2(1H)-one substituent. [] Exploring the impact of such structural variations on the biological activity and target selectivity could unveil new avenues for drug development.

Properties

CAS Number

94072-76-1

Product Name

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-amine

Molecular Formula

C10H13N3

Molecular Weight

175.235

InChI

InChI=1S/C10H13N3/c1-7(11)5-8-6-13-10-9(8)3-2-4-12-10/h2-4,6-7H,5,11H2,1H3,(H,12,13)

InChI Key

NZVKOSYLRIIBLK-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=C1C=CC=N2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.